

An In-depth Technical Guide to 3-Methylpyrrolidine: Chemical Properties and Structure

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Compound of Interest

Compound Name: **3-Methylpyrrolidine**

Cat. No.: **B1584470**

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Introduction

3-Methylpyrrolidine is a saturated heterocyclic organic compound with the chemical formula C5H11N.^{[1][2][3]} It is a derivative of pyrrolidine, featuring a methyl group substituted at the third position of the ring. This substitution introduces a chiral center, leading to the existence of two enantiomers: (R)-**3-methylpyrrolidine** and (S)-**3-methylpyrrolidine**.^{[4][5]} **3-Methylpyrrolidine** and its derivatives are valuable building blocks in medicinal chemistry and the synthesis of novel organic compounds, often incorporated into the structure of pharmacologically active molecules. This guide provides a comprehensive overview of its chemical and physical properties, structural features, and relevant experimental data.

Chemical and Physical Properties

The physicochemical properties of **3-methylpyrrolidine** are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Property	Value	Reference
Molecular Formula	C ₅ H ₁₁ N	[1][2][4][6]
Molecular Weight	85.15 g/mol	[1][2][4][6]
IUPAC Name	3-methylpyrrolidine	[2][6]
CAS Number	34375-89-8 (racemic)	[1][2][7]
69498-24-4 ((R)-enantiomer)	[4]	
69498-25-5 ((S)-enantiomer)	[1]	
Boiling Point	100.2 ± 8.0 °C at 760 mmHg	[7]
Melting Point	170.4 K (-102.75 °C)	[8]
Density	0.8 ± 0.1 g/cm ³	[7]
Flash Point	0.5 ± 16.5 °C	[7]
pKa	10.53 ± 0.10 (Predicted)	[1]
Vapour Pressure	37.1 mmHg at 25°C	[1]
Enthalpy of Vaporization	33.95 kJ/mol	[1]
Refractive Index	1.419	[1]
Solubility	Miscible with water and most common organic solvents.	[9][10]

Molecular Structure and Stereochemistry

The structure of **3-methylpyrrolidine** consists of a five-membered aliphatic ring containing one nitrogen atom and a methyl group at the C3 position. The presence of the methyl group on the third carbon atom creates a stereocenter, meaning **3-methylpyrrolidine** is a chiral molecule and exists as a pair of enantiomers.

Caption: 2D structure of **3-methylpyrrolidine**.

The stereochemistry is designated using the Cahn-Ingold-Prelog priority rules, leading to (R)-**3-methylpyrrolidine** and (S)-**3-methylpyrrolidine**. The specific rotation of plane-polarized light is equal in magnitude but opposite in direction for the two enantiomers. The racemic mixture, a 1:1 mixture of both enantiomers, is optically inactive.

Experimental Protocols

Synthesis of N-Methylpyrrolidine (as a related example)

While a specific, detailed experimental protocol for the synthesis of **3-methylpyrrolidine** is not readily available in the provided search results, a general method for the synthesis of the related compound N-methylpyrrolidine can be informative. A green chemistry approach involves the cyclization reaction of methylamine and 1,4-dibromobutane in an aqueous medium using potassium carbonate (K₂CO₃) as an inexpensive and environmentally friendly catalyst.[\[11\]](#)

Materials:

- Methylamine
- 1,4-dibromobutane
- Potassium Carbonate (K₂CO₃)
- Water (solvent)

Procedure:

- Reactants (methylamine and 1,4-dibromobutane) and the K₂CO₃ catalyst are mixed in water.
- The reaction is carried out at a moderate temperature (e.g., 90°C).
- The reaction progress is monitored using Thin Layer Chromatography (TLC).
- Upon completion, the N-methylpyrrolidine product is isolated. The yield for this green synthesis was reported to be around 50.3%.[\[11\]](#)

Caption: General workflow for the synthesis of N-methylpyrrolidine.

Analytical Methods

The characterization of **3-methylpyrrolidine** and its derivatives typically involves standard spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H NMR and ^{13}C NMR are used to elucidate the structure. In the ^{13}C NMR spectrum of **3-methylpyrrolidine**, characteristic peaks can be observed for the different carbon atoms in the molecule.[6][12]
- Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present. For **3-methylpyrrolidine**, characteristic peaks for C-H and N-H stretching and bending vibrations would be expected.[6][13]
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula. The electron ionization mass spectrum of **3-methylpyrrolidine** is available in the NIST WebBook.[2][8]
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for separating the compound from a mixture and identifying it based on its mass spectrum.[6]

Reactivity and Applications

3-Methylpyrrolidine, as a secondary amine, exhibits typical reactivity. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It can undergo N-alkylation, N-acylation, and other reactions common to secondary amines.

Due to its structural features, **3-methylpyrrolidine** is a valuable synthon in the development of new pharmaceutical agents. The pyrrolidine ring is a common motif in many biologically active compounds, and the methyl group can provide steric bulk and influence the molecule's conformation and binding to biological targets.

Safety and Handling

3-Methylpyrrolidine is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area.[14] The hydrochloride salt is reported to be harmful if swallowed and can cause serious eye damage.[15] Personal protective equipment, including

gloves and safety glasses, should be worn when handling this chemical. For detailed safety information, the Safety Data Sheet (SDS) should be consulted.

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